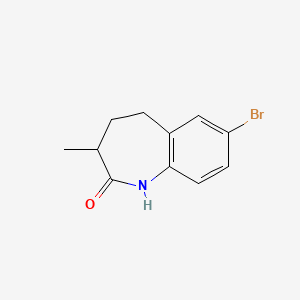![molecular formula C11H20Cl3N3 B13502023 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine moiety, which is a six-membered nitrogen-containing aromatic ring. The combination of these two structures imparts unique chemical and biological properties to the compound.
准备方法
The synthesis of 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reduction: The nitrile intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrrolidine moieties are substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The compound’s unique structure enables it to bind to enantioselective proteins, leading to different biological profiles and effects .
相似化合物的比较
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-(pyridin-2-yl)methanamine: This compound shares the pyridine moiety but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: This compound features a pyrrolidine ring similar to the target compound but differs in the position of the pyridine moiety.
The uniqueness of this compound lies in its combination of the pyridine and pyrrolidine rings, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C11H20Cl3N3 |
|---|---|
分子量 |
300.7 g/mol |
IUPAC 名称 |
[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-8-11-5-3-7-14(11)9-10-4-1-2-6-13-10;;;/h1-2,4,6,11H,3,5,7-9,12H2;3*1H |
InChI 键 |
UMDDTGPYHXUNOD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)CC2=CC=CC=N2)CN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


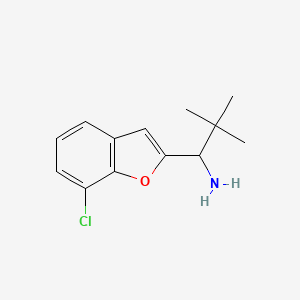


![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
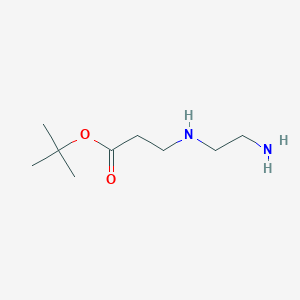


![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
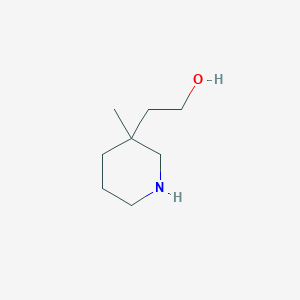
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
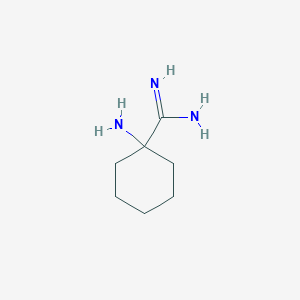
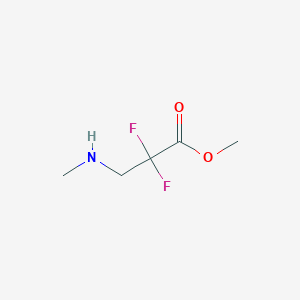
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
